molecular formula C12H19Cl2FN2 B1464657 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride CAS No. 1263378-99-9

1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride

Cat. No. B1464657
CAS RN: 1263378-99-9
M. Wt: 281.19 g/mol
InChI Key: PMAWUJJGIIBRMU-UHFFFAOYSA-N
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Description

1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride, also known as para-Fluorophenylpiperazine (pFPP, 4-FPP, 4-Fluorophenylpiperazine; Fluoperazine, Flipiperazine), is a piperazine derivative with mildly psychedelic and euphoriant effects . It has been sold as an ingredient in legal recreational drugs known as “Party pills”, initially in New Zealand and subsequently in other countries around the world .


Molecular Structure Analysis

The molecular formula of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride is C12H18ClFN2 . The molecular weight is 244.74 .


Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, and density of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride can be found on various chemical databases .

Scientific Research Applications

Neurotransmitter Turnover Impact

Studies on aryl-1,4-dialkyl-piperazine derivatives, including compounds similar to 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride, have shown effects on the turnover of dopamine and norepinephrine in the brain. These compounds can facilitate the release of these neurotransmitters or inhibit their uptake at presynaptic nerve terminals, suggesting potential applications in neurological research and drug development (Nagase et al., 1987).

Antihypertensive Activity

Another area of research involves the antihypertensive activity of piperazino-3-phenylindans, which are structurally related to 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride. These compounds have shown potent antihypertensive effects in animal models, suggesting their potential use in the treatment of hypertension. The antihypertensive effect is stereoselective and associated with specific enantiomers, indicating a precise molecular interaction mechanism that could be explored further for therapeutic applications (Bogeso et al., 1988).

Dopamine Uptake Inhibition

The effects of compounds similar to 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride on the central nervous system, particularly their role in inhibiting dopamine reuptake, have been extensively studied. These compounds can increase spontaneous motor activity and reduce the effects of neurological inhibitors in animal models, indicating their potential application in the treatment of disorders related to dopamine dysfunction (Nagase et al., 1991).

Extended-Action Cocaine-Abuse Therapeutic Agents

Research into compounds related to 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride has also explored their potential as extended-action therapeutic agents for cocaine abuse. By binding to the dopamine transporter (DAT) and inhibiting dopamine uptake, these compounds could offer a new approach to treating cocaine addiction, with some showing promising results in decreasing cocaine-maintained behavior in animal models (Lewis et al., 1999).

Mechanism of Action

PFPP has been found in vitro to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .

properties

IUPAC Name

1-[1-(4-fluorophenyl)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11;;/h2-5,10,14H,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAWUJJGIIBRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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